An In-depth Technical Guide to Acetochlor ESA: Chemical Structure, Analysis, and Toxicological Profile
An In-depth Technical Guide to Acetochlor ESA: Chemical Structure, Analysis, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetochlor (B104951) is a widely used pre-emergent herbicide from the chloroacetanilide class, employed to control annual grasses and broadleaf weeds in various crops. Following its application, acetochlor undergoes transformation in the environment, leading to the formation of several degradation products. Among these, Acetochlor ethanesulfonic acid (ESA) is a major and frequently detected metabolite in soil and water resources. Due to its persistence and potential for mobility, understanding the chemical nature, analytical determination, and toxicological implications of Acetochlor ESA is of significant interest to researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the chemical structure, analytical methodologies, and toxicological profile of Acetochlor ESA.
Chemical Structure and Properties
Acetochlor ESA, with the IUPAC name 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid, is an organosulfonic acid derivative of the parent herbicide, acetochlor.[1] Its chemical structure is characterized by the substitution of the chlorine atom in acetochlor with a sulfonic acid group.
Below is a 2D representation of the chemical structure of Acetochlor ESA:
Table 1: Chemical and Physical Properties of Acetochlor ESA
| Property | Value |
| IUPAC Name | 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid[1] |
| CAS Number | 187022-11-3[1] |
| Molecular Formula | C₁₄H₂₁NO₅S[1] |
| Molecular Weight | 315.39 g/mol [1] |
| SMILES | CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C[1] |
| Physical Description | Typically handled as an analytical standard in solution |
Synthesis
Acetochlor ESA is primarily formed in the environment through the metabolism of acetochlor by soil microorganisms. For research and analytical purposes, Acetochlor ESA is synthesized to be used as a reference standard. While detailed proprietary synthesis methods for analytical standards are not always publicly available, the general synthetic route would involve the reaction of the parent compound, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide (acetochlor), with a sulfite (B76179) salt to replace the chlorine atom with a sulfonic acid group.
The synthesis of the parent compound, acetochlor, is a two-step process.[2] It begins with the reaction of 2-ethyl-6-methylaniline (B166961) with chloroacetyl chloride to form an anilide intermediate.[2] This intermediate is then treated with chloromethyl ethyl ether in the presence of sodium hydroxide (B78521) to yield acetochlor.[2]
A specific, detailed, and publicly available protocol for the synthesis of Acetochlor ESA for use as an analytical standard was not identified in the reviewed literature. Analytical standards are commercially available from various chemical suppliers.[2][3]
Spectroscopic Data
Experimental Protocols
The analysis of Acetochlor ESA in environmental samples, such as water, is typically performed using solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Protocol for Analysis of Acetochlor ESA in Water by SPE and LC-MS/MS
This protocol is a composite of methodologies described in the scientific literature.[4][5][6]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[6]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through the cartridge.
-
Sample Loading: Load a specific volume of the filtered water sample (e.g., 50 mL) onto the conditioned SPE cartridge at a controlled flow rate.[4]
-
Washing: Wash the cartridge with deionized water to remove interfering polar compounds.
-
Elution: Elute the retained analytes, including Acetochlor ESA, from the cartridge using a suitable solvent mixture, such as 80/20 methanol/water (v/v).[4]
-
Concentration and Reconstitution: Reduce the eluate volume under a gentle stream of nitrogen and reconstitute in a smaller volume of a solvent compatible with the LC mobile phase (e.g., 10/90 acetonitrile (B52724)/water).[4]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.
-
Injection Volume: A small volume of the reconstituted sample extract (e.g., 5-20 µL) is injected.
-
-
Mass Spectrometry Detection:
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of Acetochlor ESA.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring specific precursor ion to product ion transitions for Acetochlor ESA.
-
Environmental Fate and Toxicology
Acetochlor ESA is a significant environmental degradation product of the herbicide acetochlor.[3] Its formation in soil and water is a key aspect of the environmental fate of the parent compound.
Toxicological Profile of the Parent Compound: Acetochlor
Acetochlor has been shown to induce a range of toxicological effects. Studies have demonstrated that acetochlor can induce the generation of reactive oxygen species (ROS) and affect apoptotic-signaling pathways. It can also enhance intracellular free Ca²⁺ concentration and decrease mitochondrial transmembrane potential. Furthermore, acetochlor exposure has been linked to the activation of various signaling pathways, including the NRF2-mediated oxidative stress response, calcium signaling, and inflammatory pathways such as TNFα/TNFR1 and TLR4/NF-κB/NLRP3.
Toxicological Profile of Acetochlor ESA
Animal studies indicate that Acetochlor ESA is less potent than its parent compound, acetochlor.[3] However, it is not without biological activity. The primary toxicological concern associated with Acetochlor ESA is its potential to act as a thyroid disruptor.
Mechanism of Thyroid Disruption:
The precise mechanism of thyroid disruption by Acetochlor ESA is still under investigation. However, studies on the parent compound, acetochlor, suggest that it can disrupt the thyroid-pituitary homeostasis by increasing the clearance of serum thyroxin (T4).[7] It is hypothesized that Acetochlor ESA may act through a similar mechanism, leading to alterations in thyroid hormone levels.[7] Exposure to acetochlor has been shown to alter the expression of genes regulated by thyroid hormone.[8][9]
Mandatory Visualizations
Experimental Workflow for Acetochlor ESA Analysis
Caption: Experimental workflow for the analysis of Acetochlor ESA in water samples.
Environmental Fate and Toxicological Implication of Acetochlor ESA
Caption: Formation of Acetochlor ESA and its potential impact on the thyroid system.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetochlor ESA PESTANAL , analytical standard 947601-84-5 [sigmaaldrich.com]
- 3. chiron.no [chiron.no]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. scilit.com [scilit.com]
- 8. Exposure to the herbicide acetochlor alters thyroid hormone-dependent gene expression and metamorphosis in Xenopus Laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure to the herbicide acetochlor alters thyroid hormone-dependent gene expression and metamorphosis in Xenopus Laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
